molecular formula C13H18O2 B13787146 alpha-Isobutylbenzyl acetate CAS No. 68141-21-9

alpha-Isobutylbenzyl acetate

Cat. No.: B13787146
CAS No.: 68141-21-9
M. Wt: 206.28 g/mol
InChI Key: PJHMVQZEQHALNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha-Isobutylbenzyl acetate can be synthesized through the esterification reaction between alpha-Isobutylbenzyl alcohol and acetic acid in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of expandable graphite (EG) as a catalyst to enhance the esterification process . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: alpha-Isobutylbenzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of alpha-Isobutylbenzyl acetate involves its interaction with specific molecular targets and pathways. In ester biosynthesis, alcohol acyltransferases (AATs) catalyze the condensation of acyl-CoAs and alcohols to form esters, including this compound . This process is crucial for the production of esters with specific aromatic properties.

Comparison with Similar Compounds

alpha-Isobutylbenzyl acetate can be compared with other similar compounds such as:

  • Benzyl acetate
  • Isoamyl acetate
  • Ethyl acetate
  • Hexyl acetate

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct aromatic properties. Unlike other esters, it has a branched isobutyl group attached to the benzyl moiety, which contributes to its unique fragrance profile .

Properties

CAS No.

68141-21-9

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(3-methyl-1-phenylbutyl) acetate

InChI

InChI=1S/C13H18O2/c1-10(2)9-13(15-11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3

InChI Key

PJHMVQZEQHALNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.